NBD-557
Übersicht
Beschreibung
NBD-557 is a small molecule that has garnered significant attention for its potential as an HIV-1 entry inhibitor. It is part of the NBD series of compounds, which are known for their ability to bind to the gp120 envelope glycoprotein of HIV-1, thereby preventing the virus from entering host cells . This compound is characterized by its para-halogen substituted aromatic rings, a central oxalamide linker, and a tetramethylpiperidine moiety .
Wissenschaftliche Forschungsanwendungen
NBD-557 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Sonde verwendet, um die Bindungsinteraktionen mit gp120 und anderen Proteinen zu untersuchen.
Biologie: In Studien eingesetzt, um den Mechanismus des Eintritts von HIV-1 in Wirtszellen zu verstehen.
Medizin: Als potenzielles Therapeutikum zur Verhinderung einer HIV-1-Infektion untersucht.
Industrie: Wird bei der Entwicklung von diagnostischen Instrumenten und Assays zur Detektion von HIV-1 eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an das gp120-Hüllglykoprotein von HIV-1. Diese Bindung induziert eine Konformationsänderung in gp120 und verhindert so die Interaktion mit dem CD4-Rezeptor auf Wirtszellen. Als Ergebnis kann das Virus nicht in die Wirtszellen eindringen und diese infizieren . Zu den molekularen Zielen, die an diesem Mechanismus beteiligt sind, gehört die F43-Kavität von gp120, die für die Bindungsinteraktion entscheidend ist .
Wirkmechanismus
Target of Action
NBD-557, also known as N’-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, is a small molecule organic compound with drug-like properties . The primary target of this compound is the HIV-1 envelope glycoprotein gp120 . This protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
This compound inhibits HIV-1 entry by blocking the binding of the HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .
Biochemical Pathways
The action of this compound affects the pathway of HIV-1 entry into host cells. By inhibiting the binding of gp120 to the CD4 receptor, it prevents the fusion of the viral and host cell membranes, a crucial step in the HIV-1 infection process .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into host cells. By blocking the interaction between gp120 and the CD4 receptor, this compound prevents the fusion of the viral and host cell membranes, thereby inhibiting HIV-1 infection .
Action Environment
These can include the presence of other medications, the patient’s immune status, and the genetic diversity of the HIV-1 strains present
Biochemische Analyse
Biochemical Properties
NBD-557 plays a crucial role in biochemical reactions, particularly in inhibiting the entry of HIV-1 into host cells. The compound interacts with the HIV envelope protein gp120, binding within a conserved cavity of gp120 . This interaction induces a conformational change in gp120, mimicking the binding of the CD4 receptor and preventing the virus from attaching to and entering host cells . The binding of this compound to gp120 is characterized by a large unfavorable entropy change, similar to the CD4-gp120 interaction . This interaction highlights the potential of this compound as a therapeutic agent in HIV treatment.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in the context of HIV-1 infection. By binding to gp120, this compound prevents the virus from entering host cells, thereby inhibiting viral replication . This inhibition affects cell signaling pathways involved in viral entry and fusion, ultimately reducing the viral load in infected cells . Additionally, this compound has been observed to induce the CD4-bound conformation of gp120, further preventing the virus from interacting with host cells . These cellular effects underscore the compound’s potential in antiviral therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HIV envelope protein gp120. This binding induces a conformational change in gp120, mimicking the interaction with the CD4 receptor . The conformational change prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication . Molecular dynamics simulations have shown that this compound stabilizes the gp120-CD4 interaction, enhancing its binding affinity . This mechanism of action highlights the potential of this compound as a potent HIV-1 entry inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function . Isothermal titration calorimetry studies have shown that this compound binds gp120 with a large unfavorable entropy change, suggesting that the compound induces a stable conformational change in gp120 . Long-term studies have indicated that this compound maintains its inhibitory effects on HIV-1 entry over extended periods, making it a promising candidate for antiviral therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent inhibitory activity at low micromolar levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In animal models, this compound has demonstrated significant antiviral activity, reducing viral load and preventing disease progression
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the HIV envelope protein gp120. The compound’s metabolism and degradation have been studied to understand its effects on metabolic flux and metabolite levels . This compound interacts with enzymes and cofactors involved in the viral entry process, inhibiting the binding of gp120 to the CD4 receptor . This interaction disrupts the viral replication cycle, highlighting the compound’s potential in antiviral therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its antiviral activity. The compound is transported to target cells where it interacts with gp120 . Studies have shown that this compound binds to unliganded HIV-1 gp120 but not to the cellular receptor CD4, indicating its specificity for the viral protein . The distribution of this compound within tissues affects its localization and accumulation, influencing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is localized at the membrane interface, where it interacts with gp120 . This localization is characterized by unique motional and dielectric properties, making this compound an ideal probe for monitoring viral entry and fusion . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its antiviral activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NBD-557 involves several key steps. The starting materials typically include para-halogen substituted aromatic compounds, which undergo a series of reactions to form the central oxalamide linker. The tetramethylpiperidine moiety is then introduced through a nucleophilic substitution reaction . The final product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NBD-557 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die aromatischen Ringe können unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinonen führt.
Reduktion: Die Nitrogruppen an den aromatischen Ringen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert werden.
Substitution: Die Halogenatome an den aromatischen Ringen können durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator wird häufig für Reduktionsreaktionen verwendet.
Substitution: Nukleophile wie Amine oder Thiole werden in Substitutionsreaktionen verwendet, typischerweise unter basischen Bedingungen.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
NBD-557 ist Teil der NBD-Serie von Verbindungen, zu der auch NBD-556 und andere Analoga gehören. Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in ihren Substituenten an den aromatischen Ringen und den heterocyclischen Einheiten. Im Vergleich zu NBD-556 hat this compound eine meta-Fluor-Substitution am aromatischen Ring, was seine Bindungsaffinität und Oberflächenkomplementarität mit gp120 verbessert . Andere ähnliche Verbindungen umfassen verschiedene NBD-Analoga, die auf die CD4-Bindungsstelle von gp120 abzielen .
Referenzen
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFLGRIDNNARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415047 | |
Record name | NBD-557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333352-59-3 | |
Record name | NBD-557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?
A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []
Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?
A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.
Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?
A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.
Q4: Are there any known resistance mechanisms against this compound in HIV-1?
A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.